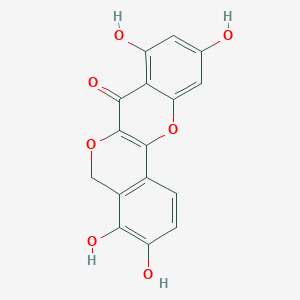
Ophioglonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ophioglonin is a homoflavonoid that is isochromeno[4,3-b]chromen-7(5H)-one substituted by hydroxy groups at positions 3, 4, 8 and 10. Isolated from Ophioglossum petiolatum, it exhibits anti-HBV activity. It has a role as an anti-HBV agent and a plant metabolite. It is a polyphenol, a hydroxy homoflavonoid and an organic heterotetracyclic compound.
Applications De Recherche Scientifique
Anti-HBV Surface Antigen Activity
Ophioglonin, extracted from Ophioglossum petiolatum, has shown slight anti-HBV surface antigen activity at 25 microM. This highlights its potential use in research related to Hepatitis B Virus (HBV) treatment and management (Lin et al., 2005).
Anticancer Potential
Studies indicate that this compound exhibits weak inhibitory activity on cancer cell lines. Specifically, it has shown some efficacy against the KB cell line, a cancer cell line used in medical research (Zhong-jing et al., 2009). Another study found that a derivative of this compound demonstrated estrogenic activity, suggesting potential applications in breast and endometrial cancer research (Polasek et al., 2013).
Immune System Enhancement
This compound has been implicated in enhancing the immune response. A study on ophiopogon polysaccharide liposome (OPL), related to this compound, indicated its ability to promote macrophage phagocytosis and cytokine secretion, thereby enhancing both specific and non-specific immune responses (Fan et al., 2015).
Cardioprotective Effects
Research on ophiopogonin D, a compound related to this compound, suggests potential cardioprotective effects. It has been shown to alleviate cardiac hypertrophy by modulating inflammatory responses, which could be valuable in cardiovascular disease research (Wang et al., 2018).
Neuroprotection and Apoptosis Induction
This compound D' derived from Radix Ophiopogonis has been shown to induce apoptosis in androgen-independent prostate cancer cells and could be important in neuroprotection research (Lu et al., 2018). Additionally, it was found to prevent H2O2-induced injury in human umbilical vein endothelial cells, indicating its role in vascular protection (Qian et al., 2010).
Inhibition of Oncogenic Signaling Pathways
This compound has been observed to suppress various oncogenic signaling pathways, potentially leading to the suppression of proliferation and chemosensitization of cancer cells, like in lung cancer (Lee et al., 2018).
Propriétés
Formule moléculaire |
C16H10O7 |
|---|---|
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
3,4,8,10-tetrahydroxy-5H-isochromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C16H10O7/c17-6-3-10(19)12-11(4-6)23-15-7-1-2-9(18)13(20)8(7)5-22-16(15)14(12)21/h1-4,17-20H,5H2 |
Clé InChI |
XUFSGVREMRKLBR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(C=C(C=C4O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


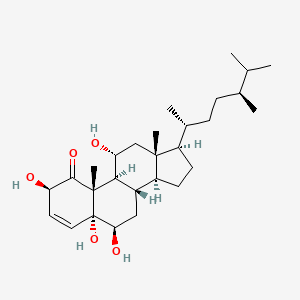
![[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24lambda4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1249660.png)
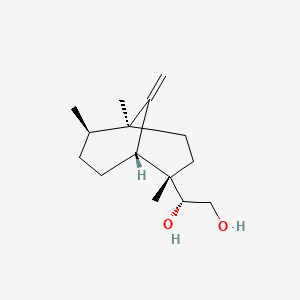
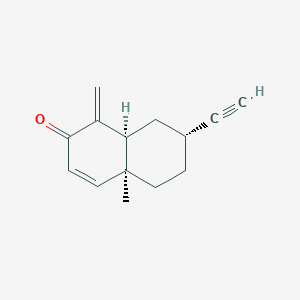
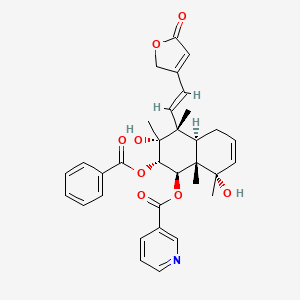

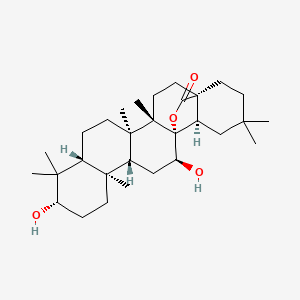

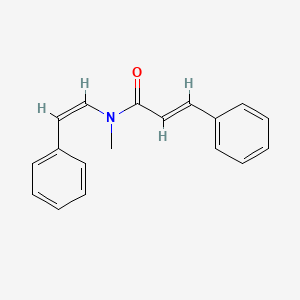
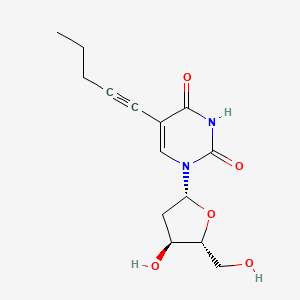
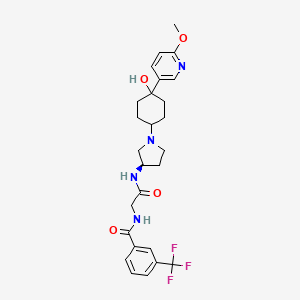
![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
